Cas no 87254-53-3 (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonamide)

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonamide structure
87254-53-3 structure
Product Name:2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonamide
CAS No:87254-53-3
MF:C10H13NO3S
MW:227.280121564865
MDL:MFCD20130094
CID:658667
PubChem ID:13424180
Update Time:2025-11-01

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 7-Benzofuransulfonamide, 2,3-dihydro-2,2-dimethyl-
    • 2,2-dimethyl-3H-1-benzofuran-7-sulfonamide
    • 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonamide
    • 2,3-dihydro-2,2-dimethyl-7-benzofuransulfonamide
    • VYFFICQOFMWLII-UHFFFAOYSA-N
    • EN300-201969
    • 2,2-Dimethyl-2,3-dihydrobenzofuran-7-sulfonamide
    • SCHEMBL10689540
    • DTXSID90540405
    • CS-0531003
    • 2,3-dihydro-2,2-dimethyl-7-sulfamoylbenzo[b]furan
    • 7-aminosulfonyl-2,3-dihydro-2,2-dimethylbenzofuran
    • 87254-53-3
    • MDL: MFCD20130094
    • Inchi: 1S/C10H13NO3S/c1-10(2)6-7-4-3-5-8(9(7)14-10)15(11,12)13/h3-5H,6H2,1-2H3,(H2,11,12,13)
    • InChI Key: VYFFICQOFMWLII-UHFFFAOYSA-N
    • SMILES: S(C1=CC=CC2=C1OC(C)(C)C2)(N)(=O)=O

Computed Properties

  • Exact Mass: 227.06161445g/mol
  • Monoisotopic Mass: 227.06161445g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 344
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 77.8Ų

Experimental Properties

  • Melting Point: NA

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonamide Security Information

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D483388-5mg
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonamide
87254-53-3
5mg
$ 50.00 2022-06-05
TRC
D483388-10mg
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonamide
87254-53-3
10mg
$ 70.00 2022-06-05
TRC
D483388-50mg
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonamide
87254-53-3
50mg
$ 295.00 2022-06-05
Enamine
EN300-201969-1g
2,2-dimethyl-2,3-dihydro-1-benzofuran-7-sulfonamide
87254-53-3 95%
1g
$534.0 2023-09-16
Enamine
EN300-201969-5g
2,2-dimethyl-2,3-dihydro-1-benzofuran-7-sulfonamide
87254-53-3 95%
5g
$1553.0 2023-09-16
Enamine
EN300-201969-10g
2,2-dimethyl-2,3-dihydro-1-benzofuran-7-sulfonamide
87254-53-3 95%
10g
$2303.0 2023-09-16
Chemenu
CM409449-1g
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonamide
87254-53-3 95%+
1g
$542 2023-02-17
Enamine
EN300-201969-0.05g
2,2-dimethyl-2,3-dihydro-1-benzofuran-7-sulfonamide
87254-53-3 95%
0.05g
$125.0 2023-09-16
Enamine
EN300-201969-0.1g
2,2-dimethyl-2,3-dihydro-1-benzofuran-7-sulfonamide
87254-53-3 95%
0.1g
$186.0 2023-09-16
Enamine
EN300-201969-0.25g
2,2-dimethyl-2,3-dihydro-1-benzofuran-7-sulfonamide
87254-53-3 95%
0.25g
$265.0 2023-09-16

Additional information on 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonamide

Research Brief on 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonamide (CAS: 87254-53-3): Recent Advances and Applications

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonamide (CAS: 87254-53-3) is a sulfonamide derivative with a benzofuran scaffold, which has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and antimicrobial agents. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential applications in drug discovery.

One of the most notable advancements in the study of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonamide is its application in the design of carbonic anhydrase (CA) inhibitors. CAs are a family of metalloenzymes that play critical roles in physiological processes such as pH regulation, CO2 transport, and electrolyte secretion. Dysregulation of CA activity has been implicated in various diseases, including glaucoma, epilepsy, and cancer. Recent research has demonstrated that sulfonamide derivatives, including 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonamide, exhibit potent inhibitory activity against specific CA isoforms, making them promising candidates for targeted therapy.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzofuran-sulfonamide hybrids and evaluated their inhibitory effects on human CA isoforms I, II, IX, and XII. The results revealed that 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonamide exhibited selective inhibition of CA IX, an isoform overexpressed in hypoxic tumor cells. This selectivity is particularly advantageous for developing anticancer agents with minimal off-target effects. The study also employed molecular docking simulations to elucidate the binding interactions between the compound and the active site of CA IX, providing valuable insights for structure-activity relationship (SAR) optimization.

Beyond its role in CA inhibition, 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonamide has also been investigated for its antimicrobial properties. A recent study in Bioorganic Chemistry (2023) explored the compound's efficacy against multidrug-resistant (MDR) bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The findings indicated that the sulfonamide moiety, in combination with the benzofuran ring, contributed to enhanced membrane permeability and disruption of bacterial cell wall synthesis. These results suggest potential applications in addressing the global challenge of antibiotic resistance.

In addition to its biological activities, the synthetic accessibility of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonamide has been a focus of recent research. A 2022 publication in Organic Process Research & Development detailed a scalable and environmentally friendly synthesis route for this compound, utilizing green chemistry principles such as solvent-free reactions and catalytic methods. This advancement is critical for large-scale production and further pharmacological evaluation.

In conclusion, 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonamide (CAS: 87254-53-3) represents a versatile scaffold with significant potential in drug discovery. Its selective CA inhibitory activity, antimicrobial properties, and synthetic feasibility make it a valuable candidate for further development. Future research should focus on optimizing its pharmacokinetic profile and exploring its therapeutic potential in preclinical models. The integration of computational and experimental approaches will be essential for advancing this compound toward clinical applications.

Recommended suppliers
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk